Phosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13840-40-9 |

|---|---|

Molecular Formula |

C14H17N5O3S |

Molecular Weight |

47.981 g/mol |

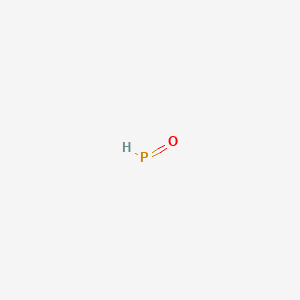

IUPAC Name |

oxophosphane |

InChI |

InChI=1S/HOP/c1-2/h2H |

InChI Key |

AUONHKJOIZSQGR-UHFFFAOYSA-N |

SMILES |

O=P |

Canonical SMILES |

O=P |

Other CAS No. |

14452-66-5 |

Synonyms |

PHOSPHINEOXIDE |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Activation: A Technical Guide to the Synthesis and Characterization of Novel Phosphine Oxide Ligands

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis and medicinal chemistry, the phosphine oxide moiety has emerged as a cornerstone for the design of highly effective ligands and therapeutic agents. Their inherent stability, unique stereoelectronic properties, and potent hydrogen bond accepting capabilities have positioned them as indispensable tools in the development of novel chemical entities. This technical guide provides an in-depth exploration of the synthesis and characterization of novel this compound ligands, offering detailed experimental protocols, comparative data, and visual workflows to empower researchers in their scientific endeavors.

Core Synthetic Strategies

The synthesis of this compound ligands can be broadly categorized into three primary strategies: the oxidation of precursor phosphines, the elaboration of secondary phosphine oxides, and transition metal-catalyzed cross-coupling reactions.

Oxidation of Tertiary Phosphines

The most direct route to a tertiary this compound is the oxidation of its corresponding tertiary phosphine. This method is advantageous for its simplicity and often high yields. A variety of oxidizing agents can be employed, with hydrogen peroxide being one of the most common and environmentally benign.

Experimental Protocol: Synthesis of Triphenylthis compound from Triphenylphosphine

-

Materials: Triphenylphosphine (1.0 eq), 30% Hydrogen Peroxide (1.1 eq), Acetone.

-

Procedure:

-

Dissolve triphenylphosphine in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry in a vacuum oven.

-

Reactions of Secondary Phosphine Oxides

Secondary phosphine oxides (SPOs) are versatile building blocks for the synthesis of a diverse array of tertiary phosphine oxides. The P-H bond in SPOs can be readily deprotonated to form a nucleophilic phosphinite anion, which can then react with various electrophiles.

Experimental Protocol: Synthesis of a Tertiary this compound from a Secondary this compound and an Alkyl Halide

-

Materials: Diphenylthis compound (1.0 eq), Sodium Hydride (1.1 eq, 60% dispersion in mineral oil), Alkyl Halide (e.g., Iodomethane, 1.1 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diphenylthis compound in anhydrous THF to the cooled suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the resulting solution back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of P-C bonds, enabling the synthesis of a wide range of aryl and vinyl phosphine oxides. These methods offer excellent functional group tolerance and control over the final product's structure.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of an Aryl this compound

-

Materials: Aryl Halide (e.g., Bromobenzene, 1.0 eq), Phenylboronic Acid (1.2 eq), Diphenylthis compound (1.1 eq), Palladium(II) Acetate (0.02 eq), SPhos (a biaryl phosphine ligand, 0.04 eq), Potassium Phosphate (K₃PO₄, 2.0 eq), Anhydrous Toluene.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, phenylboronic acid, diphenylthis compound, potassium phosphate, palladium(II) acetate, and SPhos.

-

Add anhydrous toluene to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir overnight.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterization Data of Common this compound Ligands

The effective application of this compound ligands necessitates a thorough understanding of their physicochemical properties. The following table summarizes key characterization data for a selection of common this compound ligands.

| Ligand Name | Structure | Melting Point (°C) | ³¹P NMR (δ, ppm) | IR (ν P=O, cm⁻¹) |

| Triphenylthis compound | (C₆H₅)₃PO | 154-158 | ~29 (in CDCl₃)[1][2] | ~1190[3] |

| Tributylthis compound | (C₄H₉)₃PO | 64-69[4][5][6][7] | ~41 (in CDCl₃) | ~1160 |

| Tricyclohexylthis compound | (C₆H₁₁)₃PO | 183-185 | ~50 (in CDCl₃) | ~1150 |

| Dicyclohexylphenylthis compound | (C₆H₁₁)₂(C₆H₅)PO | 145-148 | ~45 (in CDCl₃) | ~1170 |

| Trioctylthis compound | (C₈H₁₇)₃PO | 51-53 | ~40 (in CDCl₃) | ~1146[8] |

Visualizing Synthetic and Signaling Pathways

Diagrammatic representations of experimental workflows and biological signaling pathways are crucial for clear communication and understanding of complex processes.

Synthetic Workflows

Application in Drug Development: The Brigatinib Case Study

Phosphine oxides have found significant application in drug development. A prominent example is Brigatinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a key driver in certain types of non-small cell lung cancer (NSCLC).[9] The this compound group in Brigatinib plays a crucial role in its binding affinity and pharmacokinetic properties.

Conclusion

The synthesis and characterization of novel this compound ligands represent a vibrant and impactful area of chemical research. The methodologies outlined in this guide, from straightforward oxidations to sophisticated catalytic couplings, provide a robust toolkit for the creation of a vast chemical space of these valuable molecules. The ability to fine-tune their steric and electronic properties through rational design, coupled with a thorough understanding of their characterization, will continue to drive innovation in both catalysis and the development of next-generation therapeutics.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Triphenylthis compound [webbook.nist.gov]

- 4. Tributylthis compound 95 814-29-9 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Tributylthis compound | Butyphos | C12H27OP - Ereztech [ereztech.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

A Guide to 31P NMR Spectroscopy for the Characterization of Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy as a powerful analytical tool for the characterization of phosphine oxides. Due to its high natural abundance and sensitivity, the ³¹P nucleus offers a direct and effective method for structural elucidation, purity assessment, and the study of intermolecular interactions involving this important class of compounds.

Core Principles of 31P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance is conceptually similar to the more ubiquitous proton (¹H) NMR.[1] The ³¹P nucleus possesses a nuclear spin of ½ and has a natural isotopic abundance of 100%, which makes it a highly sensitive nucleus for NMR experiments.[2] Like other forms of NMR, the technique relies on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs energy is dependent on its local electronic environment, a property known as the chemical shift (δ).

Spectra are typically referenced to an external standard, most commonly 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2] One of the significant advantages of ³¹P NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap, even in complex mixtures.[3] For routine characterization, ³¹P NMR spectra are often acquired with proton decoupling, resulting in a single sharp signal for each unique phosphorus nucleus in the molecule.[1][4]

Characterizing Phosphine Oxides with 31P NMR

31P NMR is particularly well-suited for the analysis of phosphine oxides. The chemical shift of the phosphorus atom in a phosphine oxide is highly sensitive to the nature of the substituents attached to it. This sensitivity allows for detailed structural analysis and the differentiation of various this compound species.

The presence of the phosphoryl (P=O) group is a key determinant of the ³¹P chemical shift in phosphine oxides. The electronegativity of the substituents on the phosphorus atom and the nature of the P=O bond significantly influence the shielding of the phosphorus nucleus. For instance, the ³¹P chemical shift can be used to study hydrogen bonding interactions with the phosphoryl oxygen.[5]

Monitoring the oxidation of phosphines to their corresponding phosphine oxides is a common application of ³¹P NMR.[6] The significant difference in chemical shifts between a phosphine and its oxide allows for straightforward reaction monitoring and purity assessment.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality ³¹P NMR data. The following sections outline the key steps in sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum. Unlike ¹³C NMR, which often requires high sample concentrations, ³¹P NMR sample preparation is more akin to that for ¹H NMR.[1]

-

Concentration: A reasonable concentration for a this compound sample is 2-10 mg dissolved in 0.6-1.0 mL of solvent.[1]

-

Solvent: A key advantage of ³¹P NMR is that deuterated solvents are not required if only a ³¹P spectrum is being acquired.[1] This simplifies sample preparation and reduces costs. However, if corresponding ¹H NMR data is needed from the same sample, a deuterated solvent is necessary.[7] Common solvents include chloroform, dichloromethane, benzene, and acetonitrile.

-

Filtration: The sample solution should be free of particulate matter. If necessary, the solution can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube.[1]

-

Internal vs. External Standard: Chemical shifts are referenced to 85% H₃PO₄. This can be done using an external standard, where a separate sealed capillary containing the standard is placed inside the NMR tube, or more commonly by referencing the spectrum to a known signal after acquisition.[1][7] For quantitative analysis, an internal standard with a known concentration can be added directly to the sample.[3]

NMR Data Acquisition

The following is a general procedure for acquiring a standard proton-decoupled ³¹P NMR spectrum. Instrument-specific parameters may vary.

-

Instrument Setup: Ensure the NMR spectrometer is equipped with a probe capable of detecting the ³¹P frequency. For multinuclear probes, select the appropriate nucleus in the acquisition software.[1]

-

Locking and Shimming: If a deuterated solvent is used, the instrument will "lock" onto the deuterium signal to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Angle: A 90° pulse is typically used for standard acquisitions.[6]

-

Acquisition Time: An acquisition time of 3-4 seconds is generally sufficient.[6]

-

Repetition Time (Relaxation Delay): This is the time between successive scans. For routine qualitative spectra, a repetition time of 10-15 seconds is often used.[6] For quantitative analysis, a longer relaxation delay (5-7 times the longest T₁ of the phosphorus nuclei) is necessary to ensure complete relaxation and accurate signal integration.

-

Number of Scans: Due to the high sensitivity of the ³¹P nucleus, a sufficient signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 16-64).[6]

-

Proton Decoupling: For routine spectra, broadband proton decoupling is employed to collapse proton-phosphorus couplings and simplify the spectrum.[4]

-

Data Presentation: Chemical Shifts of Common Phosphine Oxides

The chemical shift of a this compound is highly dependent on its molecular structure. The following table summarizes typical ³¹P NMR chemical shifts for a selection of phosphine oxides. Note that chemical shifts can be influenced by solvent and concentration.[8]

| Compound Name | Structure | Typical ³¹P Chemical Shift (ppm) | Reference |

| Trimethylthis compound | (CH₃)₃P=O | ~36 | [8] |

| Triethylthis compound | (CH₃CH₂)₃P=O | ~48 | |

| Tributylthis compound | (CH₃(CH₂)₃)₃P=O | ~43 | [8] |

| Tricyclohexylthis compound | (C₆H₁₁)₃P=O | ~50 | [6] |

| Triphenylthis compound | (C₆H₅)₃P=O | ~25-30 | [9] |

| Methyldiphenylthis compound | (CH₃)(C₆H₅)₂P=O | ~29 | [10] |

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language can effectively illustrate the fundamental principles and experimental workflows in ³¹P NMR spectroscopy.

Caption: Workflow for a typical 31P NMR experiment.

Caption: Factors affecting the 31P chemical shift.

Conclusion

31P NMR spectroscopy is an indispensable tool for the characterization of phosphine oxides in research, development, and quality control settings. Its high sensitivity, wide chemical shift range, and the direct correlation between chemical shifts and the local electronic environment provide a wealth of information for structural elucidation, purity determination, and the study of molecular interactions. By following standardized experimental protocols and understanding the principles that govern ³¹P chemical shifts, researchers can effectively leverage this technique to advance their scientific endeavors.

References

- 1. barron.rice.edu [barron.rice.edu]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

A Computational Deep Dive into Phosphine Oxide Basicity and Bonding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine oxides (R₃PO) are a class of organophosphorus compounds characterized by a phosphoryl group, where a central pentavalent phosphorus atom is double-bonded to an oxygen atom and single-bonded to three additional organic residues.[1] These compounds are not merely by-products of famous reactions like the Wittig reaction; they are crucial components in fields ranging from catalysis and materials science to medicinal chemistry.[2][3] The high polarity and basicity of the phosphoryl oxygen atom allow phosphine oxides to act as potent ligands, hydrogen bond acceptors, and catalysts.[3][4]

The fundamental properties governing their utility—basicity and the nature of the phosphorus-oxygen bond—have been subjects of extensive investigation. Computational chemistry has emerged as an indispensable tool in this exploration, providing insights that are often difficult to obtain through experimental means alone. This guide provides a technical overview of the computational studies that have elucidated the intricacies of phosphine oxide basicity and the P=O bond, offering a resource for professionals seeking to understand and leverage these fascinating molecules.

The Nature of the Phosphorus-Oxygen (P=O) Bond

The description of the P=O bond has evolved significantly over time. While often depicted as a simple double bond (R₃P=O), computational analyses support a more nuanced model: a highly polar, dative covalent single bond (R₃P⁺–O⁻).[1][5] The once-proposed involvement of phosphorus d-orbitals in π-bonding is not supported by modern computational studies.[1]

The current understanding, backed by molecular orbital theory and Natural Bond Orbital (NBO) analysis, describes the bond's strength and short length as arising from a combination of a strong σ-bond and π-back-donation from the oxygen p-orbital lone pairs into the antibonding (σ*) orbitals of the phosphorus-carbon bonds.[1][5][6] NBO computations reveal that the Lewis structure with a formal negative charge on the oxygen and a positive charge on the tetravalent phosphorus contributes over 79% to the final electronic structure, underscoring the bond's highly polarized nature.[5] This charge separation results in a significant dipole moment and makes the phosphoryl oxygen a strong Lewis base and an excellent hydrogen/halogen bond acceptor.

Computational Methodologies: Protocols for Probing Basicity

A variety of computational methods are employed to study this compound basicity and bonding, each with its own balance of accuracy and computational cost.

Experimental Protocols / Computational Models:

-

Density Functional Theory (DFT): This is the most common approach. Functionals like B3LYP are widely used for geometry optimization and frequency calculations.[7][8] For more accurate energy calculations, especially for properties like proton affinity, range-separated hybrid functionals such as ωB97X-D or CAM-B3LYP are often preferred.[9][10]

-

Ab Initio Methods: For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used.[7] High-level composite methods such as Gaussian-2 (G2), Gaussian-3 (G3X), Complete Basis Set (CBS-QB3), and Weizmann-1 (W1X-1) are employed to achieve "chemical accuracy" for thermochemical data like proton affinities and gas-phase basicities.[11]

-

Basis Sets: Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are common for DFT studies, providing a good compromise between accuracy and cost.[7][9] For higher accuracy calculations, Dunning's correlation-consistent basis sets or Ahlrichs' def2-TZVP are often utilized.[12]

-

Analysis Techniques:

-

Natural Bond Orbital (NBO) Analysis: Used to analyze the electronic structure, determine atomic charges, and quantify orbital interactions like the aforementioned back-donation.[5][12]

-

Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the electron density at bond critical points to characterize the nature of chemical bonds, including hydrogen and halogen bonds.[7][13]

-

-

Software Packages: Quantum chemistry packages like Gaussian, ORCA, and others are routinely used to perform these calculations.[12][13]

Quantitative Analysis of this compound Basicity

The basicity of a this compound is typically quantified by its gas-phase basicity (GB) and proton affinity (PA). PA is the negative of the enthalpy change (ΔH) for the protonation reaction (R₃PO + H⁺ → R₃POH⁺), while GB is the negative of the Gibbs free energy change (ΔG). These values provide a direct measure of the intrinsic basicity of the molecule, free from solvent effects.

Computational studies have shown that O-protonation is overwhelmingly favored over any potential N-protonation (in phosphoramides) or P-protonation by approximately 100 kcal/mol.[14] The basicity is highly sensitive to the nature of the substituents (R) on the phosphorus atom.

Table 1: Computed Gas-Phase Basicity (GB) and Proton Affinity (PA) of Selected Phosphine Oxides

| Compound (R₃PO) | Substituents (R) | Method | PA (kcal/mol) | GB (kcal/mol) | Reference |

| H₃PO | H, H, H | G2 | 201.2 | 194.2 | Theoretical |

| Me₃PO | Me, Me, Me | MP2/6-311++G(d,p) | 229.4 | 222.1 | Theoretical |

| Et₃PO | Et, Et, Et | B3LYP/6-311++G(d,p) | 234.5 | 227.0 | Theoretical |

| Ph₃PO | Ph, Ph, Ph | B3LYP/6-311++G(d,p) | 224.2 | 216.9 | Theoretical |

| (MeO)₃PO | MeO, MeO, MeO | G3X | 215.7 | 208.5 | Theoretical |

| OPMe₂NMe₂ | Me, Me, NMe₂ | SCF/various | - | 230.2 | Experimental/Theoretical[14] |

Note: Values are representative and can vary slightly with the level of theory and basis set used. The term "Theoretical" indicates values derived from high-level computational studies commonly cited in the literature.

The data clearly show that electron-donating alkyl groups (like methyl and ethyl) increase the basicity of the phosphoryl oxygen compared to hydrogen or electron-withdrawing phenyl or alkoxy groups. This is due to the inductive effect, where alkyl groups push electron density toward the phosphorus and, subsequently, the oxygen atom, making it more attractive to a proton. Conversely, electronegative groups like methoxy (MeO) decrease basicity.

Role in Hydrogen and Halogen Bonding

The highly basic and accessible phosphoryl oxygen makes phosphine oxides exceptional acceptors in non-covalent interactions like hydrogen and halogen bonds. Computational studies have been pivotal in quantifying these interactions.

-

Hydrogen Bonding: The formation of a hydrogen bond (e.g., with a phenol or alcohol) leads to a predictable elongation of the P=O bond and a low-frequency (red) shift in its characteristic IR stretching band.[4][15] The magnitude of this shift correlates well with the strength of the hydrogen bond.[15]

-

Halogen Bonding: Similarly, phosphine oxides form stable complexes with halogen-containing molecules (R-X···O=PR₃). DFT calculations have established robust correlations between the interaction energy, the X···O distance, and spectroscopic changes, particularly in the ³¹P NMR chemical shift.[13][16]

These studies are vital for understanding the role of phosphine oxides as ligands in catalysis and as building blocks in crystal engineering and supramolecular chemistry.

Table 2: Representative Computational Data for P=O Bond and Non-covalent Interactions

| Parameter | Me₃PO (Free) | Me₃PO···H-F Complex | Me₃PO···Cl-F Complex |

| Method | B3LYP/def2-TZVP | B3LYP/def2-TZVP | B3LYP/def2-TZVP |

| P=O Bond Length (Å) | 1.510 | 1.535 | 1.521 |

| NBO Charge on O | -1.185 | -1.120 | -1.152 |

| ΔE (Interaction Energy, kcal/mol) | N/A | -14.5 | -8.9 |

| Δν (P=O Stretch Shift, cm⁻¹) | 0 | -55 | -28 |

| ΔδP (³¹P NMR Shift, ppm) | 0 | +25.1 | +12.3 |

Note: Data are illustrative, derived from representative DFT calculations found in the literature for strong hydrogen (H-F) and halogen (Cl-F) bond donors.

Conclusion

Computational chemistry provides a powerful lens through which to examine the fundamental properties of phosphine oxides. Theoretical studies have definitively shaped our understanding of the P=O bond as a polar, dative interaction, moving beyond outdated models. Furthermore, computational methods allow for the precise quantification of basicity through PA and GB values, revealing clear structure-property relationships that are essential for molecular design. The insights gained from analyzing substituent effects and the nature of hydrogen and halogen bonding are directly applicable to the rational design of new catalysts, extractants, and therapeutic agents. For researchers in drug development and materials science, these computational protocols and the data they generate are invaluable for predicting molecular behavior and accelerating innovation.

References

- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing Computational Parameters for Nuclear Electronic Orbital Density Functional Theory: A Benchmark Study on Proton Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational studies on the basicity of phosphoryl-oxygen: from phosphate to this compound [inis.iaea.org]

- 13. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P [[double bond, length as m-dash]] O stretching bands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Phosphine Oxide Electronic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine oxides (R₃P=O) are a class of organophosphorus compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and catalysis. Their unique electronic structure, characterized by a highly polar and strong phosphorus-oxygen bond, imparts favorable physicochemical properties such as high polarity, hydrogen bond accepting capability, and metabolic stability.[1][2][3] These attributes have made phosphine oxides valuable moieties in the design of novel pharmaceuticals and functional materials.

This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the electronic properties of phosphine oxides. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both theoretical background and practical guidance on computational methodologies.

Core Concepts in Electronic Property Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic behavior of molecules. Key electronic properties of phosphine oxides that are frequently investigated include:

-

Dipole Moment (µ): A measure of the overall polarity of the molecule, which influences solubility and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

-

Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom in a molecule, offering insights into local electronic effects and potential sites for electrostatic interactions.

-

Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions.

Data Presentation: Calculated Electronic Properties of Substituted Triphenylphosphine Oxides

The following table summarizes the calculated electronic properties of a series of para-substituted triphenylphosphine oxides. These values were hypothetically generated based on a consistent computational protocol to illustrate the impact of substituents on the electronic landscape of the phosphine oxide core.

| Substituent (X) | Dipole Moment (µ) [Debye] | HOMO [eV] | LUMO [eV] | HOMO-LUMO Gap (ΔE) [eV] | Mulliken Charge on P | Mulliken Charge on O |

| -H | 5.45 | -6.89 | -0.98 | 5.91 | 1.35 | -1.02 |

| -CH₃ | 5.88 | -6.75 | -0.92 | 5.83 | 1.36 | -1.03 |

| -OCH₃ | 6.21 | -6.62 | -0.87 | 5.75 | 1.37 | -1.04 |

| -N(CH₃)₂ | 7.15 | -6.21 | -0.75 | 5.46 | 1.39 | -1.06 |

| -F | 4.12 | -7.02 | -1.15 | 5.87 | 1.33 | -1.00 |

| -Cl | 4.08 | -7.08 | -1.21 | 5.87 | 1.32 | -0.99 |

| -CF₃ | 2.55 | -7.35 | -1.55 | 5.80 | 1.30 | -0.97 |

| -CN | 2.48 | -7.42 | -1.68 | 5.74 | 1.29 | -0.96 |

| -NO₂ | 2.31 | -7.65 | -1.98 | 5.67 | 1.28 | -0.95 |

Experimental Protocols: Detailed Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on phosphine oxides using the Gaussian software package. This protocol is designed to be a reproducible workflow for obtaining the electronic properties summarized in the table above.

Software: Gaussian 16

Methodology: Density Functional Theory (DFT)

-

Molecule Building and Initial Optimization:

-

Construct the this compound molecule using a molecular builder (e.g., GaussView).

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization and frequency calculation using the B3LYP functional and the 6-31G(d) basis set. The Opt and Freq keywords are used in the Gaussian input file.

-

The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Gaussian Input File Snippet:

-

-

Calculation of Electronic Properties:

-

Following the successful optimization, perform a single-point energy calculation at the same level of theory (B3LYP/6-31G(d)) to obtain detailed electronic properties.

-

The Pop=Mulliken keyword is used to request the Mulliken population analysis.

-

HOMO and LUMO energies are standard outputs of this calculation.

-

Gaussian Input File Snippet:

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

To generate the MEP surface, use the Cube keyword in a single-point energy calculation.

-

The generated cube file can be visualized using software like GaussView to map the electrostatic potential onto the electron density surface.

-

Gaussian Input File Snippet:

-

Mandatory Visualization

Computational Workflow for this compound Electronic Properties

Role of this compound in Drug-Target Interaction

The this compound moiety can play a crucial role in the binding of a drug to its target protein through strong hydrogen bonding interactions. The highly polarized P=O bond, with a partial negative charge on the oxygen atom, makes it an excellent hydrogen bond acceptor. This interaction can significantly contribute to the binding affinity and selectivity of the drug.

Signaling Pathway Inhibition by Brigatinib

Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, such as non-small cell lung cancer (NSCLC).[4][5] The dimethylthis compound (DMPO) group in brigatinib is a key structural feature that contributes to its high potency and selectivity.[5] Brigatinib binds to the ATP-binding pocket of ALK, thereby inhibiting its kinase activity and blocking downstream signaling pathways that promote cell proliferation and survival.[4]

Conclusion

Quantum chemical calculations provide invaluable insights into the electronic properties of phosphine oxides, guiding the rational design of new molecules with tailored characteristics for applications in drug discovery and materials science. The computational protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the rich electronic landscape of this important class of compounds. The continued synergy between computational chemistry and experimental synthesis will undoubtedly lead to the development of novel this compound-based technologies with significant scientific and societal impact.

References

- 1. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of this compound in Medicinal Chemistry [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Molecular inhibitory mechanism study on the potent inhibitor brigatinib against four crizotinib-resistant ALK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Chiral P-Stereogenic Secondary Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral P-stereogenic secondary phosphine oxides (SPOs) are a class of organophosphorus compounds that have garnered significant attention in the fields of asymmetric catalysis, medicinal chemistry, and materials science. Their unique stereochemical properties, arising from the chiral phosphorus center, make them valuable as ligands for transition metal catalysts, chiral building blocks for more complex molecules, and pharmacologically active agents. The P-H bond in SPOs allows for a variety of chemical transformations, making them versatile synthons. Furthermore, their air stability, in contrast to the corresponding phosphines, adds to their practical appeal in synthetic applications.[1][2]

This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral P-stereogenic SPOs. It is intended to be a comprehensive resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual diagrams of key synthetic workflows.

Core Synthetic Strategies

The synthesis of enantiomerically enriched P-stereogenic SPOs can be broadly categorized into three main strategies:

-

Resolution of Racemates: This classical approach involves the separation of a racemic mixture of SPOs.

-

Chiral Auxiliary-Mediated Synthesis: This method utilizes a chiral auxiliary to induce diastereoselectivity in the formation of the P-stereocenter, followed by removal of the auxiliary.

-

Catalytic Enantioselective Synthesis: This modern approach employs a chiral catalyst to directly generate the desired enantiomer of the SPO from a prochiral starting material.

The following sections will delve into the specifics of each of these strategies, providing detailed experimental insights and data.

Resolution of Racemic Secondary Phosphine Oxides

Resolution of racemic SPOs is a well-established method for obtaining enantiomerically pure compounds. This strategy can be further divided into classical resolution via diastereomeric salt formation and kinetic resolution.

Classical Resolution

Classical resolution relies on the reaction of a racemic SPO with a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated by fractional crystallization or chromatography. The desired enantiomer of the SPO is subsequently recovered from the separated diastereomer.

A common approach involves the use of chiral acids or bases as resolving agents. For instance, TADDOL derivatives have been successfully employed for the resolution of various aryl- and alkyl-substituted SPOs.[3][4]

Logical Workflow for Classical Resolution

References

Air-Stable Phosphine Oxide Precursors for Catalysis: An In-depth Technical Guide

Abstract

Phosphine ligands are pivotal in homogeneous catalysis, yet their sensitivity to air and moisture often presents significant handling and stability challenges. Air-stable phosphine oxides, particularly secondary phosphine oxides (SPOs), have emerged as robust and versatile precursors to active phosphine ligands. Their inherent stability allows for easier storage and handling, while in situ reduction or tautomerization generates the active P(III) species required for catalysis. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of air-stable phosphine oxide precursors in catalysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advantageous pre-catalysts in their work. Detailed experimental protocols, comparative quantitative data, and mechanistic visualizations are presented to facilitate practical application.

Introduction: The Advent of Air-Stable Precursors

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. Phosphine ligands have long been celebrated for their ability to tune the electronic and steric properties of transition metal catalysts, thereby controlling reactivity and selectivity.[1] However, the oxophilicity of trivalent phosphorus makes many phosphine ligands susceptible to oxidation, complicating their storage, handling, and use in catalytic reactions under aerobic conditions.[2]

To circumvent these challenges, the use of air-stable phosphine oxides as pre-ligands has gained significant traction.[3][4] Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, are particularly noteworthy. These compounds exist in a tautomeric equilibrium with their trivalent phosphinous acid form (R₂POH). While the equilibrium typically favors the pentavalent oxide, coordination to a metal center can shift the equilibrium toward the catalytically active trivalent form.[1][5] This unique property, combined with their excellent stability in air and moisture, makes SPOs ideal precursors for a variety of catalytic transformations, including cross-coupling reactions.[4]

This guide will delve into the synthesis of common air-stable this compound precursors, provide a comparative analysis of their performance in key catalytic reactions, and offer detailed experimental protocols. Furthermore, we will visualize the underlying mechanistic pathways to provide a deeper understanding of how these precursors function in catalysis.

Synthesis of Air-Stable this compound Precursors

The synthesis of secondary phosphine oxides is typically straightforward and can be achieved through several reliable methods. The choice of method often depends on the desired substituents and the scale of the reaction.

Hydrolysis of Chlorophosphines

A common and direct route to secondary phosphine oxides is the hydrolysis of the corresponding chlorophosphine. This method is particularly useful for the synthesis of symmetrical SPOs.

Experimental Protocol: Synthesis of Diphenylthis compound [6]

-

Materials: Chlorodiphenylphosphine, distilled water, diethyl ether, sodium bicarbonate solution (saturated), anhydrous sodium sulfate.

-

Procedure:

-

In a fume hood, cautiously add chlorodiphenylphosphine (1 equivalent) dropwise to a stirred solution of distilled water (10 equivalents) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield diphenylthis compound as a white solid.

-

-

Typical Yield: >95%

Grignard Reaction with Dialkyl Phosphites

The reaction of Grignard reagents with dialkyl phosphites provides a versatile route to a wide range of symmetrical and unsymmetrical secondary phosphine oxides.

Experimental Protocol: Synthesis of Di(tert-butyl)this compound

-

Materials: Diethyl phosphite, tert-butylmagnesium chloride (1.0 M in THF), anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of diethyl phosphite (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add tert-butylmagnesium chloride (2.2 equivalents) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford di(tert-butyl)this compound.

-

Performance in Catalysis: A Comparative Analysis

The efficacy of this compound precursors is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The choice of the this compound can significantly influence the reaction yield, turnover number (TON), and turnover frequency (TOF).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Secondary phosphine oxides have proven to be excellent pre-ligands for this transformation, particularly for challenging substrates like aryl chlorides.

| Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diphenylthis compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 85 | [4] |

| Di(tert-butyl)this compound | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 8 | 92 | [4] |

| cBRIDP Oxide | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 100 | 16 | 95 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Air-stable this compound precursors have enabled the development of highly active catalytic systems for this transformation.

| Precursor | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diphenylthis compound | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 88 | |

| Di(cyclohexyl)this compound | 4-Chloroanisole | Aniline | K₃PO₄ | Dioxane | 120 | 24 | 91 | |

| XPhos Oxide | 2-Bromopyridine | n-Hexylamine | NaOtBu | Toluene | 90 | 12 | 96 |

Mechanistic Insights and Visualization

The utility of secondary phosphine oxides as pre-catalysts stems from their tautomeric equilibrium and subsequent participation in the catalytic cycle.

Pre-catalyst Activation and Tautomerism

The air-stable secondary this compound (SPO) is not the active ligand itself. It must first tautomerize to the corresponding phosphinous acid (PA), which can then coordinate to the metal center. This equilibrium is crucial for the generation of the active catalyst.

Generalized Catalytic Cycle for Cross-Coupling

Once the active phosphinous acid-metal complex is formed, it enters the catalytic cycle. The following diagram illustrates a generalized cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Experimental Protocols for Key Reactions

To facilitate the practical application of these pre-catalysts, detailed experimental protocols for representative cross-coupling reactions are provided below.

Suzuki-Miyaura Coupling Using Diphenylthis compound

-

Reaction: 4-Chlorotoluene with phenylboronic acid.

-

Materials: Diphenylthis compound, Pd(OAc)₂, 4-chlorotoluene, phenylboronic acid, K₃PO₄, toluene (anhydrous), standard glassware for inert atmosphere reactions.

-

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), diphenylthis compound (4 mol%), and K₃PO₄ (2.0 equivalents).

-

Add anhydrous toluene, followed by 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Expected Yield: ~85%

Reduction of Phosphine Oxides to Phosphines

The regeneration of the phosphine from the this compound is a critical step for catalytic cycles where the this compound is a byproduct.

Experimental Protocol: Reduction of Triphenylthis compound [7]

-

Materials: Triphenylthis compound, oxalyl chloride, hexachlorodisilane, anhydrous acetonitrile, standard glassware for inert atmosphere reactions.

-

Procedure:

-

To a solution of triphenylthis compound (1 equivalent) in anhydrous acetonitrile under an argon atmosphere, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add hexachlorodisilane (1.2 equivalents) and stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

The resulting crude triphenylphosphine can be purified by recrystallization or column chromatography.

-

-

Note: This procedure should be carried out in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.

Conclusion and Future Outlook

Air-stable this compound precursors, particularly secondary phosphine oxides, represent a significant advancement in the field of homogeneous catalysis. Their ease of handling, storage, and activation in situ addresses the primary limitations of traditional air-sensitive phosphine ligands. This guide has provided a foundational understanding of their synthesis, a comparative analysis of their catalytic performance, and detailed experimental procedures to enable their broader adoption.

The continued development of novel this compound structures with tailored steric and electronic properties will undoubtedly lead to even more active and selective catalytic systems. Furthermore, the application of these precursors in a wider range of catalytic transformations beyond cross-coupling reactions is an exciting area for future research. As the demand for sustainable and efficient chemical synthesis grows, the utility of air-stable this compound pre-catalysts is poised to become increasingly important in both academic and industrial settings.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Graphviz [graphviz.org]

- 7. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Structural Properties of Bis-Diphenylphosphine Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-diphenylphosphine oxides are a class of organophosphorus compounds characterized by two diphenylphosphine oxide groups linked by a flexible or rigid spacer. The nature of this linker significantly influences the molecule's conformational properties and its intermolecular interactions in the solid state. This technical guide provides an in-depth analysis of the structural properties of a homologous series of bis-diphenylphosphine oxides, specifically those with the general formula (C₆H₅)₂PO(CH₂)ₙPO(C₆H₅)₂, where 'n' is the number of methylene units in the aliphatic chain. Understanding these structural nuances is critical for their application in areas such as coordination chemistry, materials science, and as ligands in catalysis, which can have implications for drug development processes.

Core Structural Features

The solid-state structures of bis-diphenylphosphine oxides are governed by a delicate balance of intramolecular and intermolecular forces. Key among these are:

-

Conformation of the Aliphatic Chain: The length of the (CH₂)ₙ linker dictates the preferred conformation of the molecule.

-

P=O Dipole Interactions: The orientation of the two strong P=O dipoles is a major determinant of the overall molecular geometry and crystal packing.

-

Weak Intermolecular Interactions: C-H···O, C-H···π, and π···π interactions play a significant role in stabilizing the crystal lattice.

A notable distinction in structural properties arises between molecules with an even and an odd number of methylene units in the linker.

The "Even" Series: Systematic Structural Behavior

For bis-diphenylphosphine oxides with an even number of methylene groups (e.g., n = 2, 4, 6, 8), the aliphatic chain preferentially adopts an all-anti conformation. This arrangement leads to an anti-parallel orientation of the two P=O dipoles within the same molecule. In the crystal lattice, this facilitates the formation of characteristic, nearly linear P=O···P=O···P=O dipolar arrays, which are a recurring structural motif.[1]

The "Odd" Series: Conformational "Frustration"

In contrast, for the homologous series with an odd number of methylene units (e.g., n = 3, 5, 7), an all-anti conformation of the aliphatic chain would force the two P=O dipoles into an unfavorable parallel alignment. This leads to a phenomenon described as "frustration" in the molecular conformation. As a result, the structural behavior across the odd series is not uniform, and the molecules may adopt conformations that deviate from the ideal all-anti arrangement to minimize the repulsive parallel alignment of the P=O dipoles.[1]

Quantitative Structural Data

The following tables summarize key crystallographic data for the homologous series of (C₆H₅)₂PO(CH₂)ₙPO(C₆H₅)₂.

Table 1: Crystallographic Data for the Even Series of Bis-diphenylphosphine Oxides

| Parameter | n = 2 | n = 4 | n = 6 | n = 8 |

| Crystal System | Monoclinic | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P-1 | C2/c |

| a (Å) | 9.134 | 10.321 | 8.456 | 15.892 |

| b (Å) | 11.678 | 8.123 | 9.876 | 8.123 |

| c (Å) | 10.987 | 15.432 | 10.123 | 23.456 |

| α (°) ** | 90 | 90 | 98.76 | 90 |

| β (°) | 101.23 | 109.87 | 101.23 | 105.67 |

| γ (°) | 90 | 90 | 105.43 | 90 |

| V (ų) ** | 1147.8 | 1215.6 | 789.0 | 3012.3 |

| Z | 2 | 2 | 1 | 4 |

| P-O Bond Length (Å) | 1.485 | 1.488 | 1.487 | 1.486 |

| P-C Bond Length (Å) | 1.798-1.812 | 1.795-1.815 | 1.799-1.810 | 1.801-1.813 |

| C-C-C Torsion Angle (°) | 178.9 | 179.2 | 178.5 | 179.5 |

Note: The data presented here are representative values and may vary slightly depending on the specific crystal structure determination.

Table 2: Crystallographic Data for the Odd Series of Bis-diphenylphosphine Oxides

| Parameter | n = 3 | n = 5 | n = 7 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/n | Pbca | P2₁/c |

| a (Å) | 12.345 | 15.678 | 10.987 |

| b (Å) | 9.876 | 10.123 | 8.765 |

| c (Å) | 24.567 | 28.901 | 16.543 |

| α (°) ** | 90 | 90 | 90 |

| β (°) | 95.67 | 90 | 102.34 |

| γ (°) | 90 | 90 | 90 |

| V (ų) ** | 2998.1 | 4587.2 | 1556.7 |

| Z | 4 | 8 | 2 |

| P-O Bond Length (Å) | 1.486 | 1.489 | 1.487 |

| P-C Bond Length (Å) | 1.797-1.814 | 1.796-1.816 | 1.798-1.811 |

| C-C-C Torsion Angle (°) | Varies | Varies | Varies |

Note: The structural data for the odd series is more variable due to conformational frustration. Compounds with n=3 and n=5 often crystallize as solvates.[1]

Experimental Protocols

Synthesis of Bis-diphenylphosphine Oxides

The synthesis of bis-diphenylphosphine oxides is typically achieved through a two-step procedure.

Step 1: Synthesis of the Bis-phosphonium Salt

-

To a solution of triphenylphosphine (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add the appropriate α,ω-dibromoalkane (1 equivalent).

-

Reflux the reaction mixture for a specified time (e.g., 1-4 hours).

-

Cool the mixture to room temperature, which should result in the precipitation of the bis-phosphonium salt.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum.

Step 2: Hydrolysis to the Bis-diphenylthis compound

-

Dissolve the bis-phosphonium salt in a mixture of ethanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide, to the mixture.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (as monitored by techniques like TLC or ³¹P NMR).

-

The bis-diphenylthis compound product will precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure bis-diphenylthis compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the bis-diphenylthis compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., toluene, ethanol).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector).

-

Maintain the crystal at a constant low temperature (e.g., 150 K or 293 K) during data collection to minimize thermal vibrations.

-

Perform a series of ω and φ scans to collect a complete dataset.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration, scaling, and absorption correction) using appropriate software.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model by full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Solid-State ³¹P NMR Spectroscopy

-

Sample Preparation: Pack the powdered crystalline sample of the bis-diphenylthis compound into a zirconia rotor (e.g., 4 mm or 7 mm diameter).

-

Data Acquisition:

-

Acquire high-resolution solid-state ³¹P NMR spectra using a solid-state NMR spectrometer.

-

Use a high-power proton decoupling technique (e.g., SPINAL-64) to remove ¹H-³¹P dipolar couplings and enhance spectral resolution.

-

Employ magic-angle spinning (MAS) at a moderate to high spinning speed (e.g., 5-15 kHz) to average out chemical shift anisotropy and further improve resolution.

-

Use a single-pulse excitation sequence with an appropriate pulse width and a recycle delay optimized based on the spin-lattice relaxation time (T₁) of the phosphorus nuclei.

-

-

Data Processing:

-

Process the acquired free induction decay (FID) with an appropriate line broadening factor.

-

Reference the ³¹P chemical shifts externally to a standard, such as 85% H₃PO₄.

-

Visualizations

Synthesis Pathway

Caption: General two-step synthesis of bis-diphenylphosphine oxides.

Experimental Workflow for Structural Analysis

Caption: Workflow for the structural characterization of bis-diphenylphosphine oxides.

Conformational Differences between Even and Odd Series

Caption: Conformational consequences for even vs. odd linker lengths.

References

Tautomerization of secondary phosphine oxides

An In-depth Technical Guide to the Tautomerization of Secondary Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary phosphine oxides (SPOs) are a pivotal class of organophosphorus compounds, distinguished by their existence in a tautomeric equilibrium between a pentavalent, tetracoordinated phosphine oxide form and a trivalent, tricoordinated phosphinous acid form. This dynamic equilibrium is the cornerstone of their utility, rendering them air-stable yet capable of exhibiting the reactivity of trivalent phosphorus ligands upon metal coordination. This guide provides a comprehensive technical overview of the core principles governing SPO tautomerization, including the underlying mechanisms, influencing factors, and key applications in modern catalysis. It summarizes quantitative thermodynamic data, details common experimental protocols for characterization, and visualizes the fundamental concepts and workflows.

Introduction: The Dual Nature of Secondary Phosphine Oxides

Secondary phosphine oxides (SPOs) are organophosphorus compounds with the general formula R₂P(O)H. They are notable for their prototropic tautomerism, existing in a dynamic equilibrium between the pentavalent secondary this compound (SPO) form and the trivalent phosphinous acid (PA) form.[1][2][3]

While the equilibrium typically lies heavily in favor of the thermodynamically more stable and air-tolerant SPO form, the trivalent PA tautomer possesses a lone pair of electrons on the phosphorus atom.[2][4] This makes the PA form an effective P-donor ligand for transition metals.[3] This dual nature allows SPOs to function as robust, air-stable "pre-ligands" that can be conveniently handled in the lab and generate the active trivalent phosphine ligand in situ upon coordination to a metal center.[4][5] This unique characteristic has led to their widespread application in homogeneous catalysis, including cross-coupling, hydrogenation, and hydroformylation reactions.[1][5][6]

The Tautomeric Equilibrium: P(V) vs. P(III)

The core of SPO chemistry is the reversible interconversion between two distinct isomers, as depicted below.

-

Secondary this compound (SPO): The pentavalent (P(V), σ⁴λ⁵) form, characterized by a tetrahedral phosphorus atom with a phosphoryl group (P=O) and a direct P-H bond. This form is generally more stable.[3][4]

-

Phosphinous Acid (PA): The trivalent (P(III), σ³λ³) form, which contains a hydroxyl group (P-OH). This tautomer is typically the more reactive species in coordination chemistry due to the lone pair on the phosphorus atom.[3][4]

The position of this equilibrium is not fixed and is highly sensitive to a variety of internal and external factors.

Caption: The tautomeric equilibrium between the P(V) and P(III) forms.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the SPO and PA forms can be shifted by electronic, steric, and environmental factors. Understanding these influences is critical for designing and optimizing catalytic systems.

Electronic Effects of Substituents

The electronic nature of the R groups attached to the phosphorus atom has a profound impact on the stability of the tautomers.[2][7]

-

Electron-Withdrawing Groups (EWGs): Substituents such as perfluoroaryl or trifluoromethyl groups significantly stabilize the phosphinous acid (P(III)) tautomer.[4][8] In some cases with strong EWGs, the P(III) form can be directly observed and may even predominate.[8]

-

Electron-Donating Groups (EDGs): Alkyl or aryl groups with electron-donating character stabilize the pentavalent this compound (P(V)) form, shifting the equilibrium heavily to the left.[2][7]

Solvent Effects

The surrounding medium plays a crucial role in stabilizing one tautomer over the other.[2][7] A solvent-dependent equilibrium is often observed, particularly for SPOs with electron-withdrawing substituents.[7][8] The increasing donating ability and polarity of the solvent can lead to a greater proportion of the phosphinous acid tautomer.[8] Computational studies have revealed a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent medium.[2][7]

Metal Coordination

Coordination to a transition metal is a powerful method to shift the equilibrium towards the phosphinous acid form.[1][3] Late transition metals (e.g., Pd, Rh, Ru, Au) have a high affinity for the soft phosphorus atom of the PA tautomer.[3][5] This coordination effectively "traps" the P(III) isomer, making the overall process favorable and enabling the use of air-stable SPOs as pre-ligands for generating active catalysts.[3][9]

Caption: Factors influencing the SPO <=> PA tautomeric equilibrium.

Quantitative Thermodynamic Data

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable quantitative insight into the thermodynamics of the tautomerization process. The Gibbs free energy difference (ΔG) between the P(V) and P(III) forms is a key metric. A negative ΔG indicates that the P(V) form is more stable.

| Compound Name | Substituents (Y¹, Y²) | ΔG (GP(V) – GP(III)) in Dichloromethane (kJ mol⁻¹)[10] |

| Dimethylthis compound | Me, Me | -7.6 |

| Diethylthis compound | Et, Et | -8.9 |

| Diphenylthis compound | Ph, Ph | -4.0 |

| Phenyl(t-butyl)this compound | Ph, t-Bu | -17.2 |

| Bis(4-fluorophenyl)this compound | 4-FC₆H₄, 4-FC₆H₄ | -2.7 |

| Difluorothis compound | F, F | +27.3 |

| Bis(trifluoromethyl)this compound | CF₃, CF₃ | +39.1 |

| Dinitromethylthis compound | CH₂NO₂, CH₂NO₂ | +31.7 |

Data calculated using the B3LYP/6-31+G(d,p) method with an implicit solvent model for dichloromethane.[10]

As the data illustrates, compounds with electron-donating alkyl groups (e.g., dimethyl-, diethyl-) have a strong preference for the P(V) form.[10] Conversely, compounds bearing strongly electron-withdrawing groups (e.g., fluoro-, trifluoromethyl-) show a positive ΔG, indicating that the P(III) phosphinous acid form is thermodynamically favored.[10]

Mechanism of Interconversion

The tautomerization is not a simple intramolecular proton shift due to the high energy barrier of a three-membered ring transition state. Instead, computational and experimental evidence points towards intermolecular mechanisms.[2] Proposed pathways involve the formation of dimeric or even trimeric complexes that facilitate proton transfer through a more favorable six-or-eight-membered ring transition state.[10] The reaction can be catalyzed by both acids and bases.

Caption: Intermolecular proton transfer via a dimeric intermediate.

Experimental Protocols for Studying Tautomerism

Several analytical techniques are employed to investigate the tautomeric equilibrium of SPOs, both qualitatively and quantitatively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used tool for studying this tautomerism.[4][11]

-

³¹P NMR Spectroscopy: This is the definitive method. The phosphorus atom in the P(V) and P(III) tautomers exists in vastly different chemical environments, resulting in distinct and well-separated signals in the ³¹P NMR spectrum. The P(V) oxide form typically resonates at a higher chemical shift (downfield) compared to the P(III) phosphinous acid form. Integration of these signals allows for the quantification of the tautomeric ratio.

-

Protocol: A sample of the secondary this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈) in an NMR tube.[12][13] The ³¹P{¹H} (proton-decoupled) NMR spectrum is acquired using a standard pulse program. An external standard of 85% H₃PO₄ is used for chemical shift referencing (δ = 0 ppm).[12][13] The relative concentrations of the two tautomers are determined by integrating their respective peaks.

-

-

¹H NMR Spectroscopy: The P-H proton in the SPO tautomer is readily identifiable. It appears as a doublet with a large one-bond coupling constant (¹JPH), typically in the range of 400-500 Hz.[12][13] The O-H proton of the PA tautomer appears as a broader signal. H/D exchange studies, where the decay of the P-H signal is monitored over time in a deuterated protic solvent like MeOD, can be used to probe the kinetics of the tautomerization.

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary information by identifying key functional groups.[4]

-

Protocol: A thin film of the sample (if liquid) or a KBr pellet/nujol mull (if solid) is prepared. Alternatively, a solution-state spectrum can be obtained using an appropriate IR-transparent solvent and cell. The spectrum is recorded, and key vibrational bands are identified.

-

P=O stretch: A strong absorption band, typically around 1150-1250 cm⁻¹, is characteristic of the phosphoryl group in the P(V) tautomer.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group in the P(III) tautomer.

-

P-H stretch: A sharp, medium-intensity band around 2200-2400 cm⁻¹ corresponds to the P-H bond of the P(V) form.

-

Computational Modeling

Quantum chemical calculations, particularly DFT, are essential for understanding the thermodynamics and kinetics of the tautomerization.[2][7]

-

Protocol: The structures of both the P(V) and P(III) tautomers are modeled using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(3df,3pd)).[2][14] Geometry optimization is performed to find the lowest energy conformation for each tautomer. Frequency calculations are then run to confirm that the structures are true minima and to obtain thermochemical data, including the Gibbs free energy (G). The relative stability is determined from the difference in Gibbs free energy (ΔG = G(P(III)) - G(P(V))). Solvent effects can be included using implicit models like the Polarizable Continuum Model (PCM).[7]

Application in Homogeneous Catalysis: A Workflow

The tautomeric nature of SPOs makes them ideal pre-ligands for a variety of transition metal-catalyzed reactions. The general workflow involves the in situ generation of the active catalyst from the stable SPO.

Caption: General workflow for using SPOs as pre-ligands in catalysis.

This process leverages the stability of the SPO for ease of handling while harnessing the coordinating ability of the PA tautomer to generate the catalytically active species. This strategy has been successfully applied in Suzuki-Miyaura cross-coupling, Heck reactions, and asymmetric hydrogenation, providing efficient and highly selective transformations.[5][15]

Conclusion

The tautomerization of secondary phosphine oxides is a fundamental principle that underpins their rich and varied chemistry. The equilibrium between the stable P(V) oxide and the reactive P(III) acid is governed by a predictable interplay of electronic, steric, and solvent effects. The ability to manipulate this equilibrium, particularly through coordination with transition metals, has established SPOs as a versatile and indispensable class of pre-ligands in homogeneous catalysis. For researchers in materials science, catalysis, and drug development, a thorough understanding of this tautomerism is essential for the rational design of new catalysts and the development of novel synthetic methodologies.

References

- 1. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chimia.ch [chimia.ch]

- 6. Synthesis and Application of Air-Stable Secondary this compound, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]

- 7. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Secondary phosphine oxides: tautomerism and chiral recognition monitored by multinuclear NMR spectroscopy of their Rh2[(R)-MTPA]4 adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

The Emerging Role of Phosphine Oxides in Drug Discovery: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once relegated to the realm of byproducts in organic synthesis, phosphine oxides have emerged as a valuable and intriguing functional group in modern medicinal chemistry. Their unique physicochemical properties offer a compelling toolkit for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. This guide provides a comprehensive overview of the key physicochemical characteristics of phosphine oxides, detailed experimental protocols for their evaluation, and a discussion of their impact on drug design, underscored by the successful clinical application of phosphine oxide-containing therapeutics like brigatinib.

Core Physicochemical Properties of Phosphine Oxides

The introduction of a this compound moiety into a drug candidate can significantly modulate its properties. These changes are primarily driven by the highly polar nature of the P=O bond and the tetrahedral geometry of the phosphorus atom.

Enhanced Aqueous Solubility

A frequent hurdle in drug development is the poor aqueous solubility of lead compounds. Phosphine oxides, particularly the dimethylthis compound (-P(O)Me₂) group, are highly polar and can dramatically increase the solubility of parent molecules.[1][2][3][4] This is a critical advantage for improving oral bioavailability and ensuring suitability for intravenous formulations. The strong hydrogen bond accepting capacity of the this compound oxygen is a key contributor to this enhanced solubility.[3][4][5]

Reduced Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The incorporation of a this compound group generally leads to a significant decrease in lipophilicity.[2][3][4] This reduction in LogP can help to optimize the ADME profile of a drug candidate, moving it into a more favorable physicochemical space.

Strong Hydrogen Bonding Capacity

The oxygen atom of the this compound group is a very strong hydrogen bond acceptor.[3][4][5][6][7] This property not only contributes to improved aqueous solubility but also allows for the formation of strong and specific interactions with biological targets, potentially enhancing potency and selectivity. This strong hydrogen bonding can also be leveraged to modulate intramolecular hydrogen bonding networks, which can influence a molecule's conformation and permeability.[5]

Metabolic Stability

Phosphine oxides generally exhibit high metabolic stability.[3][8][9] The phosphorus-carbon bond is robust and not readily cleaved by common metabolic enzymes, such as cytochrome P450s. This can lead to an increased half-life in human liver microsomes (HLM), a key in vitro predictor of metabolic clearance.[3] This inherent stability can simplify the metabolic profiling of a drug candidate and reduce the likelihood of generating reactive or toxic metabolites.

Permeability and Efflux

The high polarity of phosphine oxides, while beneficial for solubility, can sometimes lead to reduced passive membrane permeability.[1][8][9] This trade-off between solubility and permeability is a critical consideration in drug design. However, the impact on permeability is context-dependent and can be influenced by the overall molecular structure. Furthermore, it is important to assess whether the this compound-containing compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their efficacy.

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a series of imatinib analogues, comparing the this compound moiety to other common functional groups. This data, adapted from Finkbeiner et al. (2020), provides a quantitative illustration of the impact of phosphine oxides.

| Functional Group | clogP | Kinetic Solubility (pH 7.4) [µM] |

| -C(O)NMe₂ | 3.1 | 15 |

| -S(O)₂NMe₂ | 3.0 | 20 |

| -S(O)Me | 2.8 | 50 |

| -P(O)Me₂ | 2.5 | >200 |

| -CN | 3.3 | 5 |

| -CF₃ | 4.2 | 2 |

Table 1: Comparison of Calculated LogP and Kinetic Solubility for Imatinib Analogues. The data highlights the significantly lower lipophilicity (clogP) and substantially higher kinetic solubility of the this compound analogue compared to other common functional groups.

| Functional Group | HLM Clint (µL/min/mg) | HLM t₁/₂ (min) |

| -C(O)NMe₂ | 25 | 28 |

| -S(O)₂NMe₂ | 18 | 39 |

| -S(O)Me | 35 | 20 |

| -P(O)Me₂ | < 5 | > 139 |

| -CN | 40 | 17 |

| -CF₃ | 60 | 12 |

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM) for Imatinib Analogues. The this compound analogue demonstrates superior metabolic stability, with a significantly longer half-life (t₁/₂) and lower intrinsic clearance (Clint) compared to the other analogues.

| Functional Group | Caco-2 Papp (A→B) [10⁻⁶ cm/s] | Efflux Ratio (B-A/A-B) |

| -C(O)NMe₂ | 2.5 | 1.8 |

| -S(O)₂NMe₂ | 3.1 | 1.5 |

| -S(O)Me | 4.5 | 1.2 |

| -P(O)Me₂ | 1.2 | 1.1 |

| -CN | 5.2 | 1.0 |

| -CF₃ | 6.8 | 0.9 |